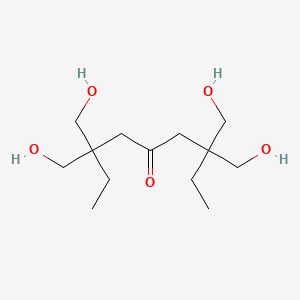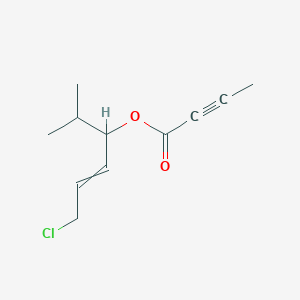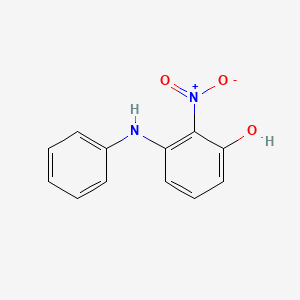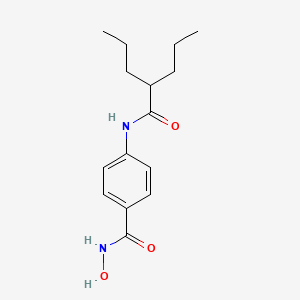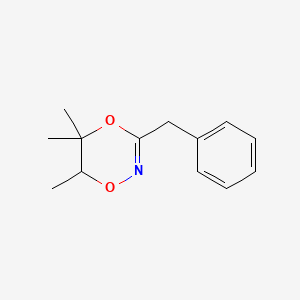
1,4,2-Dioxazine, 5,6-dihydro-5,5,6-trimethyl-3-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,2-Dioxazine, 5,6-dihydro-5,5,6-trimethyl-3-(phenylmethyl)- is a heterocyclic organic compound It is characterized by a dioxazine ring structure with various substituents, including three methyl groups and a phenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,2-Dioxazine, 5,6-dihydro-5,5,6-trimethyl-3-(phenylmethyl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of halogenated precursors and subsequent cyclization reactions . For instance, the synthesis can be initiated by reacting a bromomethyl derivative with suitable reagents to form the dioxazine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1,4,2-Dioxazine, 5,6-dihydro-5,5,6-trimethyl-3-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the bromomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like silver nitrate can induce substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
1,4,2-Dioxazine, 5,6-dihydro-5,5,6-trimethyl-3-(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4,2-Dioxazine, 5,6-dihydro-5,5,6-trimethyl-3-(phenylmethyl)- involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
3-Ethyl-5,6-dihydro-1,4,2-dioxazine: Similar in structure but with an ethyl group instead of a phenylmethyl group.
5,6-Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine: Contains a dithiazine ring instead of a dioxazine ring.
Uniqueness
1,4,2-Dioxazine, 5,6-dihydro-5,5,6-trimethyl-3-(phenylmethyl)- is unique due to its specific substituents, which confer distinct chemical properties and potential applications. Its phenylmethyl group, in particular, differentiates it from other similar compounds and may influence its reactivity and interactions in various chemical and biological contexts.
Propiedades
Número CAS |
143702-12-9 |
|---|---|
Fórmula molecular |
C13H17NO2 |
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
3-benzyl-5,5,6-trimethyl-6H-1,4,2-dioxazine |
InChI |
InChI=1S/C13H17NO2/c1-10-13(2,3)15-12(14-16-10)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3 |
Clave InChI |
FMWZSVLJYZTNFH-UHFFFAOYSA-N |
SMILES canónico |
CC1C(OC(=NO1)CC2=CC=CC=C2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


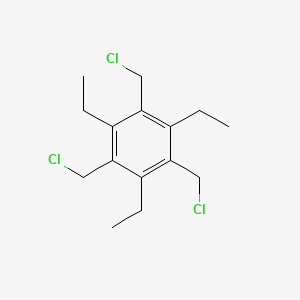
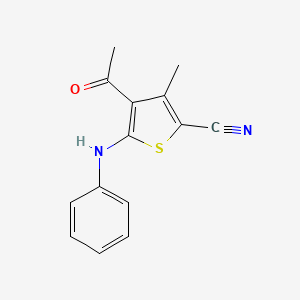

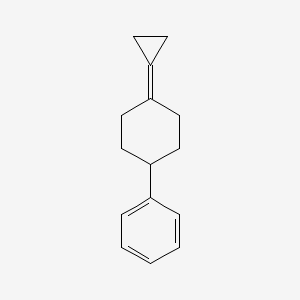
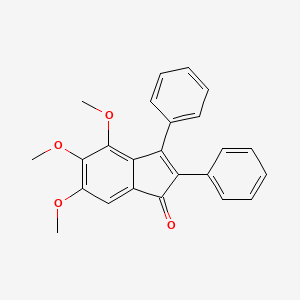
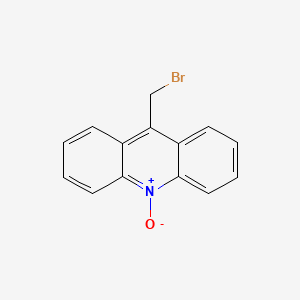
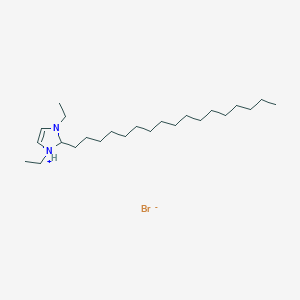
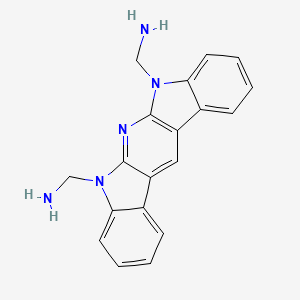
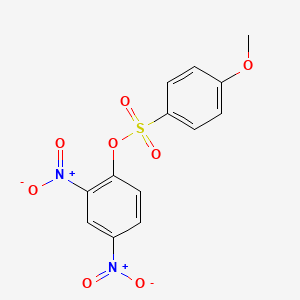
![4-[Methyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12546940.png)
